An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, serving as a valuable resource for researchers in drug discovery and development.
Chemical Properties and Data
A thorough compilation of the known chemical and physical properties of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is presented below. While some data for the specific compound is limited, information from closely related analogs and derivatives provides valuable insights.
Table 1: Physicochemical Properties of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| CAS Number | 60341-35-7 | |
| Appearance | White solid | [1] |
| Melting Point | 50 °C | For the non-brominated analog, Ethyl imidazo[1,2-a]pyridine-3-carboxylate.[1] |
| Boiling Point | Not available | |
| HRMS (ESI) | Calcd. for C₁₀H₁₀BrN₂O₂ (M+H)⁺: 268.9920, Found: 268.9915 | [1] |
Table 2: Spectral Data for Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate and Related Compounds
| Spectrum Type | Compound | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃, 400 MHz) | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | δ (ppm): 1.42 (t, J = 7.2 Hz, 3H, CH₃); 4.42 (q, J = 7.2 Hz, 2H, CH₂); 7.50 (dd, J₁ = 9.2 Hz, J₂ = 1.8 Hz, 1H, ArH); 7.64 (d, J = 9.6 Hz, 1H, ArH); 8.29 (s, 1H, ArH); 9.51 (d, J = 2.0 Hz, 1H, ArH) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | δ (ppm): 160.34, 146.73, 141.49, 130.92, 127.83, 118.35, 116.12, 109.22, 60.74, 14.39 | [1] |
| IR (KBr) | Related imidazo[1,2-a]pyridine derivatives | Characteristic peaks for C=O (ester) around 1720 cm⁻¹, C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and C-Br stretching. | General spectroscopic data |
Synthesis and Reactivity
The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate can be approached through several established methods for the construction of the imidazo[1,2-a]pyridine ring system. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
General Synthetic Approach
A plausible synthetic route to Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves a two-step, one-pot reaction. This method utilizes a heterocyclic amine and N,N-dimethylformamide dimethyl acetal with an active electrophile.[1]
Caption: General Synthetic Workflow for Imidazo[1,2-a]pyridines.
Experimental Protocol: Two-Step, One-Pot Synthesis[1]
Materials:
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2-Aminopyridine
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Ethyl bromopyruvate
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Anhydrous solvent (e.g., DMF or Dioxane)
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Water
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 2-aminopyridine (1.0 eq) in an anhydrous solvent, add DMF-DMA (1.2 eq).
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Stir the reaction mixture at room temperature for a specified time until the formation of the intermediate N,N-dimethyl-N'-(pyridin-2-yl)formimidamide is complete (monitored by TLC).
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To this mixture, add ethyl bromopyruvate (1.1 eq).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the cyclization reaction by TLC.
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After completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Potential Biological Activity and Signaling Pathways
While specific biological data for Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to interact with several key signaling pathways implicated in cancer and other diseases. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased proliferation of cancer cells.
Caption: Inhibition of Wnt/β-catenin Pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several novel imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of PI3K/Akt/mTOR Pathway.
STAT3/NF-κB Signaling Pathway
Chronic inflammation is a key contributor to tumorigenesis, and the STAT3 and NF-κB signaling pathways are central players in this process. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating these pathways, leading to a reduction in pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Caption: Inhibition of STAT3/NF-κB Pathway.
Conclusion
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate represents a versatile chemical entity with significant potential for further exploration in the field of drug discovery. Its core imidazo[1,2-a]pyridine structure is a well-established pharmacophore, and the presence of the bromo and ethyl ester functionalities provides convenient handles for further chemical modification and library development. While specific biological data for this compound is currently limited, the known activities of related derivatives in key oncogenic signaling pathways highlight its promise as a starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, encouraging further investigation into its biological profile.
